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Migoprotafib (also known as GDC-1971 or RLY-1971) is a potent, selective, and orally bioavailable small-

molecule allosteric inhibitor of SHP2 (Src homology-2 domain–containing phosphatase 2) [1] [2].

Target Role: SHP2 is a non-receptor protein tyrosine phosphatase that acts as a critical node in the

RAS-MAPK signaling pathway, a key driver in many solid tumors [1].
Function: It stabilizes SHP2 in a closed, auto-inhibited conformation, thereby blocking its

phosphatase activity and downstream oncogenic signaling [1].
Therapeutic Strategy: It is designed to treat RAS-MAPK-driven cancers, with a strong rationale for

use in combination with other targeted agents, such as KRAS G12C inhibitors or EGFR inhibitors, to
overcome drug resistance [1] [3].

The diagram below illustrates the position of SHP2 in the signaling pathway and how Migoprotafib inhibits

it.
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Clinical Trial Data from Phase Ia Study

The following data is sourced from a phase Ia, open-label, dose-escalation and expansion study

(NCT04252339) in patients with advanced solid tumors [1].

Parameter Summary Results

Study Identifier NCT04252339 [1]

Patient Population 56 heavily pretreated patients with advanced/metastatic solid tumors [1]
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Parameter Summary Results

Dosing 10–150 mg, administered once daily [1]

Maximum Tolerated Dose
(MTD)

100 mg [1]

Recommended Phase II
Dose (RP2D)

60 mg once daily [1]

Most Frequent Adverse
Events (AEs)

Diarrhea, peripheral edema, dyspnea, anemia, constipation, fatigue,

increased aspartate aminotransferase, decreased platelet count [1]

Preliminary Antitumor
Activity

Stable disease observed in 10 patients (18%) [1]. No objective

responses were reported as a single agent in this trial [1].

Pharmacokinetics (PK) Rapid absorption (~0.5–2 hours), predictable and dose-dependent

increases in exposure, and a half-life suitable for once-daily dosing [1].

Pharmacodynamics (PD) Dose-dependent modulation of the MAPK pathway, evidenced by

changes in phosphorylated ERK (pERK) levels in peripheral blood
mononuclear cells [1].

Key Experimental Protocols from the Study

For researchers, here are the key methodologies used in the clinical trial to evaluate Migoprotafib.

Experimental
Objective

Protocol Summary

Study Design Phase Ia, open-label, multi-center trial using a standard "3+3" dose-
escalation design (later amended to a "3+3 or 4" design) with continuous oral

dosing in 21-day cycles [1].

Safety Assessments Evaluation of adverse events (AEs), serious AEs (SAEs), clinical laboratory

tests, vital signs, and physical examinations. AEs were graded according to
NCI Common Terminology Criteria for Adverse Events (CTCAE) v5.0 [1].

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11876956/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11876956/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11876956/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11876956/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11876956/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11876956/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11876956/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11876956/
https://www.smolecule.com/products/s9104033?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11876956/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11876956/
https://www.smolecule.com/products/s9104033?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Experimental
Objective

Protocol Summary

Pharmacokinetic (PK)
Analysis

Blood samples for PK were collected on Cycle 1 Day 1, Day 2, Day 15, and

Cycle 2 Day 1. Plasma concentrations were quantified using a validated LC-
MS/MS assay, and parameters were derived via non-compartmental analysis

[1].

Pharmacodynamic
(PD) Analysis

Pathway modulation was assessed by measuring levels of phosphorylated

ERK (pERK) in peripheral blood mononuclear cells. Whole blood was
collected on Cycle 1 Day 1 and Cycle 1 Day 15 [1].

Antitumor Activity
Assessment

Tumor response was evaluated per RECIST (Response Evaluation Criteria in
Solid Tumors) version 1.1 [1].

The workflow of this clinical trial is summarized below.

Phase Ia Trial
Dose Escalation

Primary Objectives:
Safety, Tolerability,

MTD, RP2D

Secondary Objectives:
Pharmacokinetics (PK),

Antitumor Activity

Exploratory Objective:
Pharmacodynamics (pERK)

Key Methods:
• 3+3 Dose Escalation

• RECIST v1.1
• LC-MS/MS PK Assay

• pERK in PBMCs

Key Outcome:
RP2D = 60 mg once daily
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Interpretation and Future Directions

The data shows that Migoprotafib successfully achieved its primary Phase Ia objectives. It demonstrated a

manageable safety profile and on-target engagement, justifying its progression to further clinical testing [1].

The future of Migoprotafib lies predominantly in combination therapies, as suggested by strong preclinical

data showing synergy with other targeted agents to overcome resistance in various cancer types [1] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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